[3-(Aminomethyl)phenyl]acetic acid hydrochloride
Overview
Description
[3-(Aminomethyl)phenyl]acetic acid hydrochloride: is a chemical compound with the molecular formula C9H12ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)phenyl]acetic acid hydrochloride typically involves the reaction of 3-(aminomethyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves dissolving 3-(aminomethyl)benzoic acid in a suitable solvent, followed by the addition of hydrochloric acid. The mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of advanced equipment and technology ensures consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
[3-(Aminomethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
[3-(Aminomethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[3-(Aminomethyl)benzoic acid]: Similar in structure but lacks the hydrochloride group.
[4-(Aminomethyl)phenyl]acetic acid: Similar structure but with the amino group in a different position.
[2-(Aminomethyl)phenyl]acetic acid: Another positional isomer with different properties.
Uniqueness
[3-(Aminomethyl)phenyl]acetic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-8-3-1-2-7(4-8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUPIGITZDEVCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-55-1 | |
Record name | Benzeneacetic acid, 3-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42288-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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